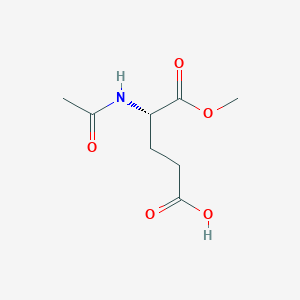
(S)-4-Acetamido-5-methoxy-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-Acetamido-5-methoxy-5-oxopentanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H13NO5 and its molecular weight is 203.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(S)-4-Acetamido-5-methoxy-5-oxopentanoic acid is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, featuring an acetamido group, a methoxy group, and a pentanoic acid backbone, suggests diverse interactions with biological systems. This article explores its biological activity, focusing on enzyme inhibition, neurotransmitter modulation, and potential antibacterial properties.
The compound can be described by its molecular formula C8H15N1O4 and its CAS number 17015-15-0. The presence of functional groups such as the acetamido and methoxy groups contributes to its reactivity and biological interactions.
Enzyme Inhibition
Recent studies indicate that this compound may inhibit specific enzymes involved in amino acid metabolism. Notably, it has shown potential inhibitory effects on:
- Glutamate Dehydrogenase
- Glutamine Synthetase
These enzymes are crucial for neurotransmitter synthesis and metabolism, suggesting that the compound could play a role in modulating neurotransmitter levels in the brain.
Neurotransmitter Modulation
Research has highlighted the compound's ability to interact with glutamate receptors, which are vital for learning, memory, and synaptic plasticity. The modulation of these receptors could provide insights into therapeutic strategies for neurological disorders such as Alzheimer’s disease and schizophrenia. Studies suggest that this compound may enhance or inhibit receptor activity depending on the context.
Antibacterial Properties
While preliminary investigations have suggested potential antibacterial effects, comprehensive data on its efficacy against specific bacterial strains remain limited. Further research is necessary to elucidate its mechanism of action and identify any specific targets within bacterial cells.
Table 1: Summary of Biological Activities
| Activity Type | Target Enzyme/Receptor | Observations |
|---|---|---|
| Enzyme Inhibition | Glutamate Dehydrogenase | Inhibitory effects observed |
| Glutamine Synthetase | Potential modulation of amino acid metabolism | |
| Neurotransmitter Modulation | Glutamate Receptors | Modulation may affect learning and memory |
| Antibacterial Activity | Various Bacterial Strains | Limited data; further research needed |
The mechanism by which this compound exerts its biological effects likely involves binding to specific enzymes or receptors. This binding can modulate their activity, influencing various biochemical pathways. For instance, its interaction with glutamate receptors may alter synaptic transmission dynamics, while enzyme inhibition could lead to changes in metabolic pathways related to neurotransmitter synthesis .
Propiedades
IUPAC Name |
(4S)-4-acetamido-5-methoxy-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO5/c1-5(10)9-6(8(13)14-2)3-4-7(11)12/h6H,3-4H2,1-2H3,(H,9,10)(H,11,12)/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCCXFLKDREFMO-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCC(=O)O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCC(=O)O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427359 |
Source


|
| Record name | (S)-4-Acetamido-5-methoxy-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17015-15-5 |
Source


|
| Record name | (S)-4-Acetamido-5-methoxy-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














